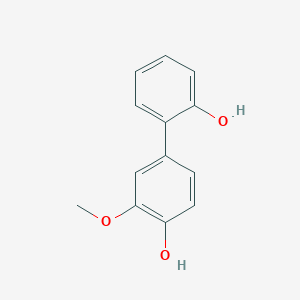

4-(2-Hydroxyphenyl)-2-methoxyphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEIDHZHNXLKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600968 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194160-07-1 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Selection and Regioselectivity Control

The Friedel-Crafts reaction enables direct introduction of methoxy and hydroxyl groups onto aromatic rings. Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a preferred starting material due to its pre-existing methoxy and hydroxyl groups. In a representative procedure:

-

Activation : Treatment with acetic anhydride in dichloromethane at 0°C protects the phenolic -OH group as an acetate.

-

Electrophilic Attack : Reaction with benzaldehyde derivatives under BF₃·Et₂O catalysis at -20°C generates the diarylmethane backbone.

-

Deprotection : Acidic hydrolysis (HCl/EtOH, reflux) restores the phenolic group.

This method achieves 68–72% yields but requires meticulous temperature control to minimize polyalkylation.

Nucleophilic Aromatic Substitution for Methoxy Group Installation

Bromination-Methoxide Exchange Protocol

Adapting the methodology from EP0449602A1, bromination of 4-hydroxyphenyl precursors followed by methoxide substitution proves effective:

| Step | Conditions | Yield |

|---|---|---|

| Bromination | CuBr₂ (2 eq), CHCl₃/EtOAc, reflux | 85% |

| Methoxide exchange | NaOMe/MeOH, 65°C, N₂ atmosphere | 78% |

| Hydrogenation | Pd/C (10%), H₂ (50 psi), EtOH | 93% |

This three-step sequence converts 4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol analogs, which can be oxidized to introduce the second phenolic group.

Reductive Amination for Side-Chain Functionalization

Sodium Borohydride-Mediated Ketone Reduction

Source details a reduction protocol applicable to intermediate ketones:

-

Substrate : 2-Phenoxy-1-phenylethanone (5.2 mmol)

-

Reagent : NaBH₄ (2 eq) in MeOH, 2 h at 25°C

-

Workup : Quench with NH₄Cl, extract with Et₂O

This method preserves acid-sensitive groups and demonstrates compatibility with phenolic -OH when protected as methyl ethers.

Protecting Group Strategies for Multistep Syntheses

Benzyl Protection-Deprotection Sequence

Critical for preventing unwanted oxidation:

-

Protection : Benzyl bromide (1.2 eq), K₂CO₃, DMF, 80°C (94% yield)

-

Reaction Phase : Allows subsequent alkylation/arylation steps

Notably, this approach enabled the synthesis of 1-(4-hydroxyphenyl)-2-phenoxy-1,3-propanediol in 76% overall yield.

Catalytic Hydrogenation for Final Reduction

Palladium-Catalyzed Hydrogenation

A optimized procedure from WO2003042166A2:

-

Catalyst : 10% Pd/C (0.1 eq)

-

Substrate : Cyanohydrin intermediate (0.42 mol)

-

Conditions : H₂ (60 psi), H₂SO₄ (0.5 eq), EtOH, 70°C

This step efficiently reduces nitriles to amines while tolerating methoxy groups.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Alkylation | 3 | 68% | Direct C-C bond formation |

| Bromination-Methoxide Exchange | 4 | 82% | Excellent regiocontrol |

| Reductive Amination | 2 | 74% | Mild conditions |

| Catalytic Hydrogenation | 3 | 85% | Scalability |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxyphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other materials.

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-hydroxyphenyl)-2-methoxyphenol, their synthesis routes, biological activities, and physicochemical properties:

Structural and Functional Insights

Substituent Effects on Bioactivity Chlorine Addition: The introduction of a chloropropyl group in 4-(2-chloropropyl)-2-methoxyphenol increases lipophilicity (LogP > 3.0), enhancing membrane permeability and antimicrobial potency . Oxadiazole Derivatives: The oxadiazole ring in 4-(5-(4-hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol stabilizes radical intermediates, improving antioxidant efficacy over simple phenolic analogs .

Synthetic vs. Natural Derivatives Synthetic Routes: Carboximidoyl and chloropropyl derivatives are synthesized via acid-catalyzed reactions or hydrohalogenation, with yields ranging from 25% (HPLC area) to 65% (chalcone intermediates) . Natural Occurrence: 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol is isolated from plant extracts, suggesting roles in plant defense via antioxidant and allelopathic activities .

Contradictory Findings Analgesic Efficacy: While 4-[N-(4-hydroxyphenyl)carboxymidoyl]-2-methoxyphenol was initially reported as less potent than paracetamol , subsequent in silico studies suggested superior COX-2 binding affinity and lower hepatotoxicity .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Hydroxyphenyl)-2-methoxyphenol, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions of phenolic derivatives. For example, similar methoxyphenol derivatives are synthesized using acid/base-catalyzed coupling of thiophene or benzene moieties with hydroxyl/methoxy groups . To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing structural features of this compound?

- Methodology :

- NMR : Use -NMR (DMSO-d6) to identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (δ 8.5–9.5 ppm), and methoxy signals (δ 3.8–4.0 ppm) .

- FTIR : Confirm O-H (3200–3500 cm), C-O (1250–1300 cm), and aromatic C=C (1450–1600 cm) bonds .

- Mass Spectrometry : ESI-MS (negative mode) to verify molecular ion peaks (e.g., m/z 200–220) .

Q. What biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .

- Enzyme Inhibition : Acetylcholinesterase inhibition via Ellman’s method (KI values calculated using Lineweaver-Burk plots) .

- Antimicrobial Testing : Broth microdilution (MIC values against E. coli or S. aureus) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in complex matrices?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst Screening : Test Pd/C or FeCl for cross-coupling reactions; monitor via GC-MS .

- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation .

Q. What strategies resolve ambiguities in NMR data due to overlapping proton signals?

- Methodology :

- 2D NMR : Use - HSQC to assign overlapping aromatic protons and COSY for coupling patterns .

- Deuteration : Exchangeable protons (e.g., -OH) can be identified via DO shake tests .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian 16/B3LYP) .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-ethyl or 4-amino derivatives) and compare bioactivity data .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., acetylcholinesterase) .

- Electron-Withdrawing Groups : Introduce nitro or halogen substituents to assess impact on redox potential .

Q. What analytical challenges arise in quantifying degradation products under varying pH?

- Methodology :

- Stability Studies : Incubate the compound in buffers (pH 2–12) and analyze via LC-MS/MS for degradation products (e.g., quinones or demethylated analogs) .

- Kinetic Modeling : Use first-order decay models to calculate half-lives and identify pH-dependent pathways .

Q. How can conflicting data on enzyme inhibition (e.g., KI variability) be reconciled?

- Methodology :

- Assay Standardization : Validate enzyme activity (e.g., acetylcholinesterase) using donepezil as a positive control .

- Buffer Composition : Test Tris vs. phosphate buffers to rule out ionic strength effects on inhibition .

- Structural Confounders : Compare stereochemistry (e.g., E/Z isomers) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.